In Vitro Antibacterial Activity Against Enterococcus faecalis: 5-Bromo Derivative Exhibits Moderate Potency
The 5-bromo derivative demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481. The reported IC50 value is 3.19 µM (3190 nM) [1]. In contrast, a structurally related but non-brominated pyridine-2,3-dicarboxamide derivative exhibited an IC50 of 125 µM (125,000 nM) against the same strain under a different assay endpoint (biofilm formation) [2], suggesting a potential advantage conferred by the bromine substitution. However, a direct head-to-head comparison under identical assay conditions is not available from the current literature.
| Evidence Dimension | Antibacterial activity (IC50) |
|---|---|
| Target Compound Data | 3.19 µM (3190 nM) |
| Comparator Or Baseline | Non-brominated pyridine-2,3-dicarboxamide derivative (BDBM50497186): 125 µM (125,000 nM) |
| Quantified Difference | Target compound is ~39-fold more potent |
| Conditions | Target: E. faecalis CECT 481, growth inhibition, 18 h, 2-fold microtiter broth dilution. Comparator: E. faecalis biofilm formation inhibition, 20 h, crystal violet assay. |
Why This Matters
This indicates the 5-bromo derivative may serve as a more promising starting point for developing narrow-spectrum anti-enterococcal agents compared to non-brominated analogs.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): Antibacterial activity against Enterococcus faecalis CECT 481 assessed as inhibition of microbial growth. View Source
- [2] BindingDB. BDBM50497186 (CHEMBL3115980): Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. View Source
